Pyrimidin-2-ylmethanamine fumarate
Description
Properties
Molecular Formula |
C9H11N3O4 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C5H7N3.C4H4O4/c6-4-5-7-2-1-3-8-5;5-3(6)1-2-4(7)8/h1-3H,4,6H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QCEAVUKLTKCIOU-WLHGVMLRSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)CN.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CN=C(N=C1)CN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Pyrimidine Aldehydes
The most widely reported method involves reductive amination of 2-pyrimidinecarbaldehyde with methylamine. Sodium cyanoborohydride (NaBH$$3$$CN) serves as the reducing agent in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain a basic pH (~9–10). A critical modification involves adding iron sulfate (FeSO$$4\cdot7$$H$$_2$$O) to sequester cyanide ions, preventing side reactions such as over-reduction or imine hydrolysis. Typical conditions include dichloromethane/water biphasic systems at room temperature, yielding pyrimidin-2-ylmethanamine in 68–75% purity before salt formation.
Optimization Data
Nucleophilic Substitution on Halogenated Pyrimidines
An alternative route starts with 2-chloropyrimidine, which undergoes nucleophilic displacement with methylamine under high-pressure conditions. This method requires polar aprotic solvents like dimethylformamide (DMF) and temperatures of 100–120°C to achieve reasonable reaction rates. Catalytic iodide (e.g., NaI) enhances leaving-group displacement, improving yields to 60–65%. However, this approach is less favored due to challenges in purifying residual methylamine hydrochloride byproducts.
Fumarate Salt Formation and Crystallization
Acid-Base Reaction and Solvent Selection
The free base of pyrimidin-2-ylmethanamine is combined with fumaric acid in a 1:1 molar ratio in methanol or ethanol. Heating to 65–70°C ensures complete dissolution, followed by gradual cooling to 5°C to precipitate the fumarate salt. Ethyl acetate/methanol mixtures (1:7 v/v) produce crystals with optimal morphology and stability, as evidenced by X-ray powder diffraction (XRPD) patterns showing characteristic peaks at 2θ = 8.9°, 12.3°, and 17.1°.
Crystallization Parameters
Polymorph Control and Stability
The crystalline form of pyrimidin-2-ylmethanamine fumarate exhibits a melting point of 206°C ± 3°C, with differential scanning calorimetry (DSC) showing a single endothermic peak indicative of high purity. Storage under anhydrous conditions at 25°C prevents hygroscopic degradation, maintaining stability for over 24 months.
Purification and Analytical Characterization
Silica Gel Chromatography
Crude products are purified via flash chromatography using chloroform/methanol (98:2) as the eluent. This removes unreacted aldehyde and over-reduced byproducts, achieving >95% purity. Animal charcoal (500 g per kg of crude product) effectively decolorizes the solution without adsorbing the target compound.
Spectroscopic Confirmation
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.75 (s, 1H, NH$$2^+$$), 6.65 (d, $$J = 8.4$$ Hz, 2H, fumarate), 3.20 (q, $$J = 6.8$$ Hz, 2H, CH$$2$$NH$$2$$).
- HPLC : Retention time = 4.2 min (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient).
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 75 | 95 | High | Moderate |
| Nucleophilic Displacement | 65 | 85 | Low | High |
Reductive amination is preferred for industrial-scale synthesis due to higher yields and simpler workup, despite the higher cost of NaBH$$_3$$CN. Nucleophilic displacement remains viable for small-scale applications where reagent costs are a primary concern.
Chemical Reactions Analysis
Types of Reactions
Pyrimidin-2-ylmethanamine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced derivatives of pyrimidin-2-ylmethanamine.
Scientific Research Applications
Anticancer Activity
Pyrimidin-2-ylmethanamine fumarate has shown potential in anticancer therapies. The pyrimidine core is known for its role in several established anticancer agents, such as 5-fluorouracil and methotrexate. Research indicates that derivatives of pyrimidine can inhibit key enzymes involved in cancer cell proliferation, including dihydrofolate reductase and thymidylate synthase .
Case Study:
A recent study highlighted the synthesis of novel pyrimidine derivatives that exhibited significant cytotoxicity against various cancer cell lines, including PC3 (prostate cancer) and Hela (cervical cancer). These derivatives were optimized for improved bioactivity and selectivity .
Antibacterial and Antifungal Properties
The compound has been investigated for its antibacterial properties, particularly against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). Studies have demonstrated that certain pyrimidine derivatives can inhibit bacterial DNA gyrase, a critical enzyme for bacterial DNA replication .
Case Study:
Kumari et al. developed a series of chrysin-substituted pyrimidines that displayed minimum biofilm inhibitory concentrations against multiple bacterial strains, suggesting their potential as new antibacterial agents .
In antifungal applications, pyrimidine derivatives have shown efficacy against Candida species, with some compounds exhibiting activity superior to traditional antifungal agents like fluconazole. This highlights the versatility of pyrimidine structures in targeting various pathogens .
Neurological Disorders
This compound's interaction with central nervous system targets suggests potential applications in treating neurological disorders. Pyrimidines are known to influence neurotransmitter systems and have been explored for their anticonvulsant properties .
Case Study:
Research on trifluoromethyl pyrimidine derivatives has indicated promising results in animal models for conditions like epilepsy, further supporting the exploration of pyrimidine-based compounds in neuropharmacology .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step reactions that allow for modifications at various positions on the pyrimidine ring. This flexibility enables researchers to optimize the pharmacological properties of these compounds through structure-activity relationship studies.
Table 1: Comparison of Pyrimidine Derivatives
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Fluorouracil | Pyrimidine derivative with fluorine at position 5 | Widely used as an anticancer agent |
| Methotrexate | Contains a pteridine structure fused to a pyrimidine | Inhibits dihydrofolate reductase |
| Azacitidine | Nucleoside analog incorporating a pyrimidine | Used in treating myelodysplastic syndromes |
| Thymidine | Nucleoside that includes a pyrimidine base | Essential for DNA synthesis |
Mechanism of Action
The mechanism of action of pyrimidin-2-ylmethanamine fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates Pyrimidin-2-ylmethanamine fumarate against structurally or functionally related pyrimidine derivatives and fumarate-containing compounds.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Detailed Research Findings
Structural and Functional Insights :
- This compound shares the pyrimidine core with oxythiamine and 4-Methyl-6-phenylpyrimidin-2-amine but differs in substituents. The methanamine group at position 2 may enhance hydrogen-bonding capacity, similar to the amine group in 4-Methyl-6-phenylpyrimidin-2-amine, which facilitates molecular recognition in supramolecular systems .
- The fumarate counterion improves solubility compared to free-base pyrimidines like oxythiamine, analogous to the hemifumarate salt in ranitidine derivatives, which stabilizes the compound for oral administration .
In contrast, ranitidine diamine hemifumarate targets histamine receptors, highlighting how structural modifications (e.g., furan vs. pyrimidine rings) redirect therapeutic applications .
Stability and Formulation: Fumarate salts (e.g., in this compound and ranitidine derivatives) offer superior stability over non-salt forms. Hemifumarate salts, as seen in ranitidine, balance ionic interactions and molecular packing, reducing degradation .
Therapeutic Gaps and Opportunities: Unlike dimethyl fumarate (DMF), a fumarate ester approved for multiple sclerosis, this compound lacks clinical data. However, DMF’s success via Nrf2 pathway activation suggests that fumarate moieties in pyrimidines could be leveraged for neuroprotective or immunomodulatory effects .
Biological Activity
Pyrimidin-2-ylmethanamine fumarate is a compound characterized by its unique pyrimidine ring structure and methanamine substitution, which endows it with diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a fumarate salt of a pyrimidine derivative. The fumarate form enhances its solubility and stability in biological systems. The pyrimidine ring, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, plays a crucial role in the compound's interaction with various biological targets.
Key Structural Features:
- Pyrimidine Ring: Contributes to the compound's pharmacological properties.
- Methanamine Group: Attached at the 2-position, influencing biological activity.
Biological Activities
This compound exhibits various biological activities, primarily attributed to its interaction with biological targets through the pyrimidine moiety. The compound has shown promise in several therapeutic areas:
-
Anticancer Activity:
- Mechanism: The compound may inhibit cancer cell proliferation by interfering with specific signaling pathways or inducing apoptosis.
- Case Study: In vitro studies have demonstrated that pyrimidine derivatives can exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, compounds similar to this compound showed IC50 values significantly lower than standard chemotherapeutic agents like etoposide .
-
Antibacterial and Antifungal Properties:
- Mechanism: The compound may disrupt bacterial cell wall synthesis or inhibit fungal growth through interference with metabolic pathways.
- Research Findings: Studies indicate that pyrimidine derivatives possess antibacterial activity against strains such as E. coli and S. aureus, with some compounds demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .
- Antiviral Activity:
Comparative Analysis of Similar Compounds
The following table summarizes key similarities and differences between this compound and other notable pyrimidine derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Fluorouracil | Pyrimidine derivative with fluorine at position 5 | Widely used as an anticancer agent |
| Methotrexate | Pteridine structure fused to a pyrimidine | Inhibits dihydrofolate reductase |
| Azacitidine | Nucleoside analog incorporating a pyrimidine | Used in treating myelodysplastic syndromes |
| This compound | Methanamine substitution at the 2-position of pyrimidine | Potentially unique biological activities |
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary findings suggest that the compound exhibits favorable oral bioavailability and clearance rates, making it a viable candidate for further development in drug formulation .
Toxicity Studies:
In vivo studies have reported no acute toxicity at doses up to 2000 mg/kg in animal models, indicating a potentially safe profile for therapeutic use .
Q & A
Q. What are the optimal synthetic routes and characterization methods for Pyrimidin-2-ylmethanamine fumarate?
this compound is synthesized via salt formation between pyrimidin-2-ylmethanamine and fumaric acid under controlled pH and temperature. Key steps include:
- Amine-Acid Reaction : React pyrimidin-2-ylmethanamine (free base) with fumaric acid in a polar solvent (e.g., ethanol) at 60–80°C, maintaining a stoichiometric ratio of 1:1 .
- Purification : Recrystallization from aqueous ethanol to ensure high purity (>97%) .
- Characterization :
- NMR Spectroscopy : Confirm proton environments (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm, amine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 145.04 for the hydrochloride salt) .
- Melting Point Analysis : Compare observed melting points (e.g., 149–152.5°C for free base derivatives) to literature values .
Q. How is this compound used as an intermediate in pharmaceutical synthesis?
The compound serves as a critical building block in drug discovery:
- Imidazo[4,5-b]pyridine Derivatives : React with halogenated aryl groups to form carboximidamide scaffolds, as seen in European Patent Examples 130 and 350 .
- Spirocyclic Acylguanidines : Used in β-secretase inhibitors for neurodegenerative disease research .
- Metabolite Tracking : Neutral loss of pyrimidin-2-ylmethanamine (m/z 108) aids in LC-MS/MS identification of metabolites in pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers address heterogeneity in pharmacological studies involving pyrimidine derivatives?
Heterogeneity in meta-analyses (e.g., conflicting cytotoxicity data) requires statistical tools:
- Higgins’ I² Statistic : Quantifies the proportion of total variation due to heterogeneity (values >50% indicate significant variability) .
- Subgroup Analysis : Stratify data by experimental conditions (e.g., cell lines, dosage) to identify confounding factors .
- Random Effects Models : Adjust for between-study variance when pooling data from diverse pharmacological assays .
Q. What methodological approaches resolve contradictions in reported biological activities of pyrimidine derivatives?
Contradictions (e.g., antimicrobial vs. cytotoxic effects) arise from assay design differences. Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to clarify selective toxicity .
- Molecular Docking : Compare binding affinities of pyrimidin-2-ylmethanamine derivatives to target proteins (e.g., DNA topoisomerase II for antimicrobial activity) .
- Redox Profiling : Electrochemical assays (e.g., cyclic voltammetry) assess compound stability under physiological conditions .
Q. How does the fumarate counterion influence the compound’s pharmacokinetic and physicochemical properties?
Fumarate salts enhance solubility and bioavailability:
- Salt Disproportionation : Fumaric acid’s dicarboxylic structure stabilizes the amine in aqueous media, improving intestinal absorption .
- Nrf2 Pathway Activation : Fumarate derivatives (e.g., dimethyl fumarate) induce antioxidant responses, suggesting potential neuroprotective synergies .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals fumarate’s role in modifying melting points and degradation profiles .
Q. What strategies optimize structural modifications of Pyrimidin-2-ylmethanamine for enhanced bioactivity?
Rational design involves:
- Ring Functionalization : Introduce electron-withdrawing groups (e.g., Cl, F) to pyrimidine rings to modulate electron density and binding affinity .
- Amine Alkylation : Replace the primary amine with secondary/tertiary amines to alter lipophilicity and blood-brain barrier penetration .
- Co-Crystal Engineering : Co-crystallize with co-formers (e.g., succinic acid) to tune dissolution rates .
Q. What analytical techniques are recommended for studying metabolic pathways of this compound?
- Fragmentation Pathways : LC-MS/MS identifies metabolites via neutral loss of pyrimidin-2-ylmethanamine (m/z 108) and formation of diagnostic ions (e.g., m/z 155 for chloro-methoxybenzene fragments) .
- Isotopic Labeling : Use ¹⁴C-labeled compounds to trace metabolic fate in rodent models .
- Enzyme Inhibition Assays : Test CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
